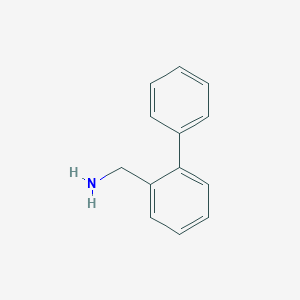

1-Biphenyl-2-Ylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-phenylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXKXVFQHWJYOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940902 | |

| Record name | 1-([1,1'-Biphenyl]-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1924-77-2 | |

| Record name | 1924-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-([1,1'-Biphenyl]-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1924-77-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-Biphenyl-2-Ylmethanamine" synthesis pathways

An In-depth Technical Guide to the Synthesis of 1-Biphenyl-2-Ylmethanamine

Introduction

This compound, also known as 2-(aminomethyl)biphenyl, is a significant chemical intermediate in organic synthesis. Its structural motif, featuring a biaryl backbone with a reactive primary amine on a methylene spacer, makes it a valuable building block for more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds, including highly substituted fluorenones, and is explored in the development of pharmacologically active agents.[1] This guide provides a detailed overview of the primary synthetic pathways to this compound, complete with experimental protocols, comparative data, and process visualizations for researchers and professionals in drug development.

Core Synthesis Pathways

The synthesis of this compound predominantly relies on modern cross-coupling reactions to construct the core biphenyl structure, followed by functional group manipulation to install the aminomethyl moiety. The most prevalent and efficient method involves a Suzuki cross-coupling reaction.

Pathway 1: Suzuki Coupling Followed by Functional Group Transformation

This is the most direct and widely applicable route, starting from commercially available ortho-substituted benzene derivatives and phenylboronic acid.[1] The strategy can be executed via two primary variations depending on the starting functional group: a nitrile or an aldehyde.

Variation A: Via 2-Cyanobiphenyl Intermediate

-

Step 1: Suzuki Coupling: 2-Bromobenzonitrile is coupled with phenylboronic acid in the presence of a palladium catalyst and a base to form 2-cyanobiphenyl ([1,1'-biphenyl]-2-carbonitrile).

-

Step 2: Nitrile Reduction: The resulting nitrile is then reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Variation B: Via 2-Biphenylcarbaldehyde Intermediate

-

Step 1: Suzuki Coupling: 2-Bromobenzaldehyde is coupled with phenylboronic acid under standard Suzuki conditions to yield 2-biphenylcarbaldehyde.

-

Step 2: Reductive Amination: The aldehyde is converted to the final amine via reductive amination. This involves forming an imine with an ammonia source, which is then reduced in situ.

Pathway 2: Synthesis from 2-Methylbiphenyl

An alternative route begins with 2-methylbiphenyl, which can be functionalized at the methyl position.

-

Step 1: Radical Halogenation: The methyl group of 2-methylbiphenyl is halogenated, typically using N-bromosuccinimide (NBS) with a radical initiator, to form 2-(bromomethyl)biphenyl.

-

Step 2: Nucleophilic Substitution: The resulting benzylic bromide is a reactive electrophile. The amine can be introduced via several methods, such as the Gabriel synthesis (reaction with potassium phthalimide followed by hydrolysis) or direct amination with ammonia.

Data Presentation

The following table summarizes the key transformations and typical yields reported in the literature for analogous reactions, providing a basis for comparison between the synthetic pathways.

| Step | Reaction Type | Starting Material | Product | Reagents | Typical Yield (%) | Reference |

| 1A | Suzuki Coupling | Aryl Halide, Arylboronic Acid | Biaryl Compound | Pd Catalyst, Base | 70-95% | [2][3] |

| 2A | Nitrile Reduction | Aryl Nitrile | Arylmethylamine | LiAlH₄ or H₂/Catalyst | 70-90% | General |

| 2B | Reductive Amination | Aryl Aldehyde | Arylmethylamine | NH₃/NH₄OAc, NaBH₃CN | 60-85% | [1] |

| 1C | Radical Bromination | Aryl Methane | Arylmethyl Bromide | NBS, AIBN/BPO | 60-80% | General |

| 2C | Gabriel Synthesis | Arylmethyl Halide | Arylmethylamine | 1. K-Phthalimide 2. N₂H₄ | 70-90% | General |

Experimental Protocols

Protocol 1: Synthesis via Suzuki Coupling and Nitrile Reduction

This protocol is a representative procedure based on established methodologies for Suzuki couplings and subsequent nitrile reductions.[1][2]

Step A: Synthesis of [1,1'-Biphenyl]-2-carbonitrile

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromobenzonitrile (10.0 g, 54.9 mmol), phenylboronic acid (8.04 g, 66.0 mmol), and potassium carbonate (22.8 g, 165 mmol).

-

Solvent Addition: Add a 3:1 mixture of Toluene/Water (120 mL).

-

Degassing: Bubble nitrogen gas through the mixture for 20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (1.27 g, 1.1 mmol, 2 mol%).

-

Reaction: Heat the mixture to reflux (approximately 90-95 °C) and maintain for 12 hours with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield [1,1'-biphenyl]-2-carbonitrile as a white solid.

Step B: Synthesis of this compound

-

Setup: To a 500 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of [1,1'-biphenyl]-2-carbonitrile (8.0 g, 44.6 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Carefully add lithium aluminum hydride (LiAlH₄) (2.54 g, 66.9 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6 hours.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of water (2.5 mL), 15% aqueous NaOH (2.5 mL), and then water again (7.5 mL). A granular precipitate should form.

-

Workup: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake with THF (3 x 30 mL).

-

Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in diethyl ether and extract with 1 M HCl. Basify the aqueous layer with 6 M NaOH until pH > 12 and extract with diethyl ether (3 x 50 mL). Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate to afford this compound.

References

- 1. BJOC - Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone [beilstein-journals.org]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2021014437A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminomethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-aminomethylbiphenyl. Due to a scarcity of publicly available experimental data for this specific compound, this guide presents a compilation of predicted values obtained from computational models. These predicted properties are crucial for researchers and drug development professionals in understanding the potential behavior of 2-aminomethylbiphenyl in various chemical and biological systems. Furthermore, this document outlines detailed, standard experimental protocols for the determination of key physicochemical parameters, which can be applied should a physical sample of the compound become available. This guide aims to serve as a foundational resource for scientists working with or considering the use of 2-aminomethylbiphenyl in their research endeavors.

Introduction

2-Aminomethylbiphenyl, also known as ([1,1'-biphenyl]-2-yl)methanamine, is an organic compound featuring a biphenyl scaffold with an aminomethyl substituent. The biphenyl moiety is a common structural motif in medicinal chemistry, often imparting favorable properties such as metabolic stability and target-binding affinity. The primary amine group introduces a basic center, influencing the compound's solubility, pKa, and potential for ionic interactions.

A thorough understanding of the physicochemical properties of 2-aminomethylbiphenyl is fundamental for its application in research and drug development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a summary of its key predicted physicochemical parameters and detailed methodologies for their experimental determination.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-aminomethylbiphenyl. These values have been derived from computational algorithms and should be considered as estimates. Experimental verification is recommended.

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₁₃H₁₃N | - |

| Molecular Weight | 183.25 g/mol | - |

| Melting Point | Not available | Prediction models for the melting point of organic compounds are generally less accurate than for other properties and no reliable prediction was found. |

| Boiling Point | 295.3 ± 11.0 °C | Quantitative Structure-Property Relationship (QSPR) models often correlate boiling points with molecular descriptors.[1] |

| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.0 | The logP value is a key indicator of a compound's lipophilicity and is crucial for predicting its membrane permeability and distribution in biological systems.[2][3] |

| pKa (Acid Dissociation Constant) | 9.5 - 10.5 (for the conjugate acid) | The pKa of the primary amine is a critical determinant of its ionization state at physiological pH, impacting its solubility and receptor binding.[4][5] |

| Aqueous Solubility | Low | Predicted to have low aqueous solubility, a common characteristic of biphenyl compounds. Solubility is expected to increase at acidic pH due to the protonation of the amine group. |

Note: The predicted values are generated from various computational models and are intended for guidance purposes only.

Experimental Protocols

The following sections detail standard laboratory protocols for the experimental determination of the key physicochemical properties of a solid organic amine like 2-aminomethylbiphenyl.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[6]

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: If necessary, finely grind the solid sample using a mortar and pestle.[6]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[7]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.[6]

-

For an accurate measurement, allow the apparatus to cool to at least 20°C below the estimated melting point.

-

Begin heating at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[7]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[6]

-

Determination of Boiling Point

For high-boiling liquids or solids that can be melted, the boiling point can be determined using a micro-scale method.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

High-temperature thermometer

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath liquid

Procedure:

-

Sample Preparation: Place a small amount of the liquid sample (or melted solid) into the small test tube or fusion tube.

-

Capillary Inversion: Place a capillary tube, with its sealed end up, into the sample tube.

-

Apparatus Setup: Attach the sample tube to the thermometer and immerse it in the heating bath of the Thiele tube.[8]

-

Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[9]

-

Observation: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source.

-

Boiling Point Determination: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[9]

Determination of Aqueous Solubility

The solubility of an amine in water is highly pH-dependent.

Apparatus:

-

Scintillation vials or small test tubes

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

pH meter

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Solutions: Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 2, 5, 7.4, 9).

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of each buffer solution in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.

-

Dilute the filtered solution as necessary and determine the concentration of the dissolved compound using a suitable analytical method.[11]

-

-

Data Analysis: Plot the solubility as a function of pH to obtain the pH-solubility profile.

Visualizations

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Conclusion

This technical guide has provided a summary of the predicted physicochemical properties of 2-aminomethylbiphenyl, a compound of interest in chemical and pharmaceutical research. While experimental data remains limited, the presented in silico predictions offer valuable insights for preliminary assessment and experimental design. The detailed protocols for determining key physicochemical properties serve as a practical resource for researchers to characterize this and similar molecules. The continued investigation and experimental validation of these properties will be essential for unlocking the full potential of 2-aminomethylbiphenyl in various scientific applications.

References

- 1. cmst.eu [cmst.eu]

- 2. youtube.com [youtube.com]

- 3. acdlabs.com [acdlabs.com]

- 4. docs.chemaxon.com [docs.chemaxon.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. chemhaven.org [chemhaven.org]

- 11. chm.uri.edu [chm.uri.edu]

An In-Depth Technical Guide to 1-Biphenyl-2-Ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Biphenyl-2-Ylmethanamine, including its chemical identity, structure, and known biological interactions. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates information on its identified biological target and general methodologies relevant to its synthesis and potential biological evaluation.

Chemical Identity and Physicochemical Properties

This compound, also known as (2-phenylphenyl)methanamine, is a biphenyl derivative with the chemical formula C₁₃H₁₃N.[1] Its unique structural arrangement, featuring a methanamine group attached to one of the phenyl rings of a biphenyl scaffold, makes it a subject of interest in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1924-77-2 | PubChem[1] |

| Molecular Formula | C₁₃H₁₃N | PubChem[1] |

| Molecular Weight | 183.25 g/mol | PubChem[1] |

| IUPAC Name | (2-phenylphenyl)methanamine | PubChem[1] |

| Synonyms | 2-Phenylbenzylamine | PubChem[1] |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Potential Biological Target and Signaling Pathway

Structural biology studies have identified this compound as a ligand that binds to human Dipeptidyl Peptidase 4 (DPP4).[2] The crystal structure of human DPP4 in complex with this compound is available in the Protein Data Bank (PDB) under the accession code 3CCB.[2]

DPP4 is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis. It is a well-established therapeutic target for the management of type 2 diabetes mellitus. DPP4 inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. Inhibition of DPP4 prolongs the action of incretins, leading to improved glycemic control.

References

Spectroscopic Profile of (2-phenylphenyl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-phenylphenyl)methanamine, also known as 2-aminomethylbiphenyl. Due to the limited availability of experimentally derived spectra for this specific compound, this document focuses on predicted spectroscopic data, supported by established principles of spectroscopic analysis for related chemical structures. The information herein is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for (2-phenylphenyl)methanamine. These predictions are based on the chemical structure of the molecule and typical spectroscopic values for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25 - 7.55 | Multiplet | 9H | Aromatic Protons (Ar-H) |

| ~ 3.80 | Singlet | 2H | Methylene Protons (-CH₂-) |

| ~ 1.50 | Broad Singlet | 2H | Amine Protons (-NH₂) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 145.0 | Quaternary Aromatic Carbon |

| ~ 141.0 | Quaternary Aromatic Carbon |

| ~ 139.0 | Quaternary Aromatic Carbon |

| ~ 129.5 | Aromatic CH |

| ~ 128.5 | Aromatic CH |

| ~ 128.0 | Aromatic CH |

| ~ 127.5 | Aromatic CH |

| ~ 127.0 | Aromatic CH |

| ~ 45.0 | Methylene Carbon (-CH₂-) |

Infrared (IR) Spectroscopy

The predicted IR spectrum of (2-phenylphenyl)methanamine is expected to show the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3250 | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (Methylene) |

| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

| 910 - 665 | N-H Wag | Primary Amine (-NH₂) |

Mass Spectrometry (MS)

The mass spectrum of (2-phenylphenyl)methanamine is predicted to exhibit the following fragmentation pattern under electron ionization (EI).

| m/z Ratio | Proposed Fragment |

| 183 | [M]⁺ (Molecular Ion) |

| 182 | [M-H]⁺ |

| 167 | [M-NH₂]⁺ |

| 154 | [M-CH₂NH]⁺ |

| 152 | [M-CH₃N]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices in the field for the spectroscopic analysis of aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of (2-phenylphenyl)methanamine in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

Instrument Setup and Data Acquisition:

-

The NMR spectrometer should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

For ¹H NMR, standard acquisition parameters include 16-32 scans, a relaxation delay of 1-2 seconds, and a pulse width of 30-45 degrees.

-

For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

Data Processing:

-

The resulting Free Induction Decay (FID) is processed using a Fourier transform.

-

Phase and baseline corrections are applied to the spectrum.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the (2-phenylphenyl)methanamine sample directly onto the ATR crystal. If the sample is a solid, apply pressure to ensure good contact.

Instrument Setup and Data Acquisition:

-

A background spectrum of the empty ATR accessory should be recorded to subtract atmospheric and instrumental interferences.

-

The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Processing:

-

The final spectrum is presented as a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Electron Ionization (EI) is a common method for generating ions, typically using an electron beam of 70 eV.

Mass Analysis and Detection:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against the m/z ratio.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound like (2-phenylphenyl)methanamine.

Synthesis of 1-Biphenyl-2-Ylmethanamine via Suzuki Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 1-Biphenyl-2-Ylmethanamine, a valuable building block in medicinal chemistry and materials science, with a core focus on the Suzuki-Miyaura cross-coupling reaction. This document details two primary synthetic strategies, offering comprehensive experimental protocols and quantitative data to enable researchers to select and optimize the most suitable method for their applications. The guide also includes visualizations of the reaction pathways and experimental workflows to facilitate a deeper understanding of the synthetic processes.

Introduction

The biphenyl scaffold is a privileged structure in numerous biologically active compounds and advanced materials. The specific isomer, this compound, serves as a key intermediate in the synthesis of a range of target molecules. Among the various synthetic methodologies for constructing the C-C bond in biaryl systems, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents.[1][2]

This guide explores two efficient Suzuki coupling-based routes for the synthesis of this compound:

-

Route A: The coupling of a 2-(aminomethyl)phenylboronic acid derivative with an aryl halide.

-

Route B: The coupling of a 2-halobenzylamine derivative with phenylboronic acid.

A critical aspect highlighted in the literature is the necessity of protecting the amine functionality, typically with a tert-butyloxycarbonyl (Boc) group, to prevent interference with the palladium catalyst and thereby achieve higher yields and shorter reaction times.[3][4] This guide will focus on the more direct and commonly employed Route B , detailing the N-protection of the starting material, the core Suzuki coupling reaction, and the final deprotection step.

Reaction Schematics and Pathway Visualization

The overall synthetic pathway for Route B is depicted below.

The core of this synthesis is the Suzuki-Miyaura coupling, a catalytic cycle involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocols

Step 1: Synthesis of N-Boc-2-bromobenzylamine

The protection of 2-bromobenzylamine is a crucial initial step. The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate ((Boc)₂O).

Protocol:

-

Dissolve 2-bromobenzylamine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone (95:5).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equiv.).

-

If using an organic solvent, add a base such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) (1.0-1.2 equiv.). In aqueous acetone, a base may not be required.[2]

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, if using an organic solvent, wash the mixture with water and brine. If in aqueous acetone, add DCM for extraction.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-2-bromobenzylamine as a solid.[5]

Step 2: Suzuki-Miyaura Coupling

This step involves the core C-C bond formation between N-Boc-2-bromobenzylamine and phenylboronic acid.

Protocol:

-

To a reaction vessel, add N-Boc-2-bromobenzylamine (1.0 equiv.), phenylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst, 0.1-5 mol%) and, if necessary, a ligand (e.g., PPh₃, PCy₃, or XPhos).

-

Add a degassed solvent system via syringe. Common solvents include dimethylformamide (DMF)/water, dioxane/water, or toluene.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-1-Biphenyl-2-Ylmethanamine.

Step 3: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the target primary amine.

Protocol:

-

Dissolve the N-Boc-1-Biphenyl-2-Ylmethanamine in a suitable solvent such as dichloromethane (DCM), ethyl acetate, or methanol.

-

Add a strong acid, such as trifluoroacetic acid (TFA) in DCM or a solution of hydrochloric acid (HCl) in dioxane or water.[6]

-

Stir the reaction at room temperature. The reaction is typically rapid.

-

Monitor for the disappearance of the starting material by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

If the hydrochloride salt is formed, it can be neutralized with a base (e.g., aqueous NaOH or NaHCO₃) and extracted with an organic solvent to yield the free amine, this compound.

Quantitative Data

The yield of the Suzuki-Miyaura coupling reaction is influenced by several factors, including the choice of catalyst, ligand, base, and solvent. The following table summarizes various reported conditions for the Suzuki coupling of aryl bromides with phenylboronic acid, which serve as a guide for optimizing the synthesis of this compound.

| Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ (0.1) | Glycine | K₂CO₃ | H₂O | RT | 1.5 | >95 | [7] |

| Pd-NHC@Eu-BCI | - | K₂CO₃ | C₂H₅OH | 80 | 1 | 99 | |

| Pd(PPh₃)₄ (0.2) | - | K₂CO₃ | DMF | 100 | 1-4 | - | [8] |

| Pd(OAc)₂ (1) | - | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | 1-2 | - | [9] |

| Pd-NHC-MIL-101(Cr) (0.6) | - | K₂CO₃ | H₂O | 85 | - | >90 |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound. The protection of the amine group as a Boc-carbamate is a critical step to ensure high yields and efficient conversion. The choice of catalyst, ligand, base, and solvent system can be tailored to optimize the reaction conditions. The detailed protocols and compiled data in this guide provide a solid foundation for researchers in the successful synthesis of this important chemical intermediate for applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-Boc-2-bromobenzylamine 97 162356-90-3 [sigmaaldrich.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. rose-hulman.edu [rose-hulman.edu]

An In-depth Technical Guide to the Synthesis of 2-Aminomethylbiphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a modern synthetic approach to obtaining 2-aminomethylbiphenyl and its derivatives. While the classical Ullmann condensation represents a foundational method for the formation of biaryl linkages through copper-catalyzed cross-coupling reactions, contemporary organic synthesis often favors alternative palladium-catalyzed methods like the Suzuki-Miyaura coupling for their milder reaction conditions, broader substrate scope, and higher yields.

This guide will focus on a well-documented Suzuki-Miyaura coupling protocol for the synthesis of N-protected 2-aminomethylbiphenyls, as reported in the literature as a precursor for the synthesis of highly substituted fluorenones. This approach provides a reliable and experimentally validated pathway to the target scaffold.

Core Synthesis Strategy: Suzuki-Miyaura Coupling

The presented methodology utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a protected 2-bromobenzylamine and a substituted phenylboronic acid. The use of a protecting group on the amine, such as the tert-butyloxycarbonyl (Boc) group, is crucial for achieving high yields and preventing side reactions.

Reaction Components and Their Logical Relationship

The Suzuki-Miyaura coupling for the synthesis of N-Boc-2-aminomethylbiphenyl involves several key components that work in a catalytic cycle to form the desired carbon-carbon bond between the two aromatic rings.

Caption: Logical relationship of components in the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of N-Boc-2-(aminomethyl)biphenyl

The following protocol is adapted from the supplementary information for the synthesis of fluorenone precursors.

Materials:

-

N-Boc-2-bromobenzylamine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

Toluene

-

Water (degassed)

-

Argon (or other inert gas)

Procedure:

-

To a flame-dried Schlenk flask, add N-Boc-2-bromobenzylamine (1.0 equiv), phenylboronic acid (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

-

Evacuate the flask and backfill with argon. This cycle should be repeated three times to ensure an inert atmosphere.

-

Add toluene to the flask, followed by a 2 M aqueous solution of potassium carbonate (2.0 equiv). The solvent volume should be sufficient to dissolve the reactants (a typical concentration is 0.1 M with respect to the limiting reagent).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-2-(aminomethyl)biphenyl.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-Boc-2-aminomethylbiphenyl.

Caption: Experimental workflow for the synthesis of N-Boc-2-aminomethylbiphenyl.

Quantitative Data

The following table summarizes the typical quantitative data for the Suzuki-Miyaura synthesis of N-Boc-2-aminomethylbiphenyl and a representative substituted derivative.

| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-Boc-2-bromobenzylamine | Phenylboronic acid | 5 | 2.0 | Toluene/H2O | 100 | 18 | 85-95 |

| 2 | N-Boc-2-bromobenzylamine | 4-Methoxyphenylboronic acid | 5 | 2.0 | Toluene/H2O | 100 | 20 | 88 |

Note: Yields are isolated yields after purification and can vary based on the specific reaction scale and purification efficiency.

Concluding Remarks

While the Ullmann condensation remains a historically significant reaction, the Suzuki-Miyaura coupling often provides a more efficient and versatile route for the synthesis of 2-aminomethylbiphenyl and its analogs. The provided protocol offers a robust and high-yielding method for accessing this important structural motif, which serves as a valuable building block in medicinal chemistry and materials science. Researchers and drug development professionals can utilize this guide as a practical starting point for the synthesis of their target molecules. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired scale of the reaction.

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-Biphenyl-2-Ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Biphenyl-2-ylmethanamine, also known as 2-phenylbenzylamine, is a primary amine featuring a biphenyl scaffold. This structural motif is of significant interest in medicinal chemistry and materials science due to its unique conformational properties and its presence in various biologically active compounds. The synthesis of this amine can be achieved through several strategic pathways, each originating from a distinct starting material. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the requisite starting materials. Detailed experimental methodologies, quantitative data, and logical workflows are presented to assist researchers in the selection and implementation of the most suitable synthetic strategy.

Introduction

The biphenyl moiety is a prevalent structural feature in a wide array of organic molecules, including pharmaceuticals, agrochemicals, and liquid crystals. The introduction of an aminomethyl group at the 2-position of the biphenyl system affords this compound, a versatile building block for further chemical elaboration. The selection of an appropriate synthetic route is paramount and is largely dictated by the availability and cost of the starting materials, as well as the desired scale and purity of the final product. This guide explores four principal synthetic strategies commencing from readily accessible precursors: 2-biphenylcarboxaldehyde, 2-phenylbenzyl bromide, 2-phenylbenzonitrile, and 2-phenylacetamide.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be approached from several key starting materials, each requiring a specific set of transformations. The following sections detail the most common and effective methods.

Reductive Amination of 2-Biphenylcarboxaldehyde

Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[1][2] This one-pot reaction involves the initial formation of an imine from the aldehyde and an amine source, followed by its in-situ reduction to the corresponding amine.

Starting Material: 2-Biphenylcarboxaldehyde

Reaction Principle: The reaction proceeds via the nucleophilic attack of an amine on the carbonyl carbon of 2-biphenylcarboxaldehyde to form a hemiaminal, which then dehydrates to an imine. The imine is subsequently reduced by a suitable reducing agent to yield this compound.

-

Materials:

-

Procedure:

-

Dissolve 2-biphenylcarboxaldehyde (1.0 eq) in methanol.

-

Add a source of ammonia, such as a concentrated aqueous solution of ammonia or ammonium acetate (excess, e.g., 10-20 eq).

-

Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to facilitate imine formation.

-

Cool the reaction mixture in an ice bath.

-

Add sodium borohydride (e.g., 1.5-2.0 eq) portion-wise, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude amine can be purified by column chromatography on silica gel or by acid-base extraction.

-

Quantitative Data Summary Table:

| Parameter | Value/Range |

| Starting Material | 2-Biphenylcarboxaldehyde |

| Key Reagents | Ammonia, Sodium Borohydride |

| Solvent | Methanol / Ethanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Reaction Time | 4 - 12 hours |

| Reported Yield | 70 - 90% (Varies with specific conditions) |

Synthesis of the Starting Material: 2-Biphenylcarboxaldehyde

2-Biphenylcarboxaldehyde can be prepared via a Suzuki cross-coupling reaction between 2-bromobenzaldehyde and phenylboronic acid.

-

Reaction: 2-Bromobenzaldehyde + Phenylboronic acid

-

Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base: Sodium carbonate or potassium carbonate

-

Solvent: Toluene/Water or DME

Gabriel Synthesis from 2-Phenylbenzyl Bromide

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often observed in direct amination.[4][5][6]

Starting Material: 2-Phenylbenzyl Bromide

Reaction Principle: The method involves the N-alkylation of potassium phthalimide with 2-phenylbenzyl bromide to form N-(2-phenylbenzyl)phthalimide. Subsequent cleavage of the phthalimide group, typically with hydrazine, liberates the desired primary amine.[7]

-

Materials:

-

Procedure:

-

N-Alkylation:

-

Dissolve 2-phenylbenzyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.

-

Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated N-(2-phenylbenzyl)phthalimide by filtration, wash with water, and dry.

-

-

Hydrazinolysis:

-

Suspend the N-(2-phenylbenzyl)phthalimide in ethanol.

-

Add hydrazine hydrate (e.g., 2-5 eq) and reflux the mixture for several hours. A white precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature and acidify with concentrated hydrochloric acid.

-

Filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Treat the residue with a sodium hydroxide solution to make it basic and extract the liberated amine with diethyl ether or dichloromethane.

-

Dry the organic extracts, filter, and concentrate to give the crude this compound.

-

Purify by distillation or column chromatography.

-

-

Quantitative Data Summary Table:

| Parameter | Step 1: N-Alkylation | Step 2: Hydrazinolysis |

| Starting Material | 2-Phenylbenzyl Bromide | N-(2-phenylbenzyl)phthalimide |

| Key Reagents | Potassium Phthalimide | Hydrazine Hydrate |

| Solvent | DMF | Ethanol |

| Reaction Temperature | 80 - 100 °C | Reflux |

| Typical Reaction Time | 2 - 6 hours | 2 - 4 hours |

| Reported Yield | >90% | 80 - 95% |

Synthesis of the Starting Material: 2-Phenylbenzyl Bromide

2-Phenylbenzyl bromide can be synthesized from 2-methylbiphenyl via a radical bromination reaction.[1][5]

-

Reaction: 2-Methylbiphenyl + N-Bromosuccinimide (NBS)

-

Initiator: Benzoyl peroxide or AIBN

-

Solvent: Carbon tetrachloride or cyclohexane

Reduction of 2-Phenylbenzonitrile

The reduction of a nitrile group is a straightforward method to obtain a primary amine.

Starting Material: 2-Phenylbenzonitrile

Reaction Principle: The cyano group of 2-phenylbenzonitrile is reduced to a primary amino group using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄).

-

Materials:

-

2-Phenylbenzonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Sulfuric acid or Hydrochloric acid (for work-up)

-

Sodium hydroxide (for work-up)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (e.g., 1.5-2.0 eq) in anhydrous diethyl ether or THF.

-

Add a solution of 2-phenylbenzonitrile (1.0 eq) in the same anhydrous solvent dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC or IR spectroscopy).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with diethyl ether or THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

-

Purify by vacuum distillation or column chromatography.

-

Quantitative Data Summary Table:

| Parameter | Value/Range |

| Starting Material | 2-Phenylbenzonitrile |

| Key Reagents | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Diethyl Ether / THF |

| Reaction Temperature | Reflux |

| Typical Reaction Time | 2 - 8 hours |

| Reported Yield | 75 - 90% |

Synthesis of the Starting Material: 2-Phenylbenzonitrile

2-Phenylbenzonitrile can be prepared via a Suzuki or Negishi cross-coupling reaction of 2-bromobenzonitrile with a suitable phenyl-organometallic reagent.

-

Reaction: 2-Bromobenzonitrile + Phenylboronic acid (Suzuki) or Phenylzinc reagent (Negishi)

-

Catalyst: Palladium or Nickel catalyst

-

Base (for Suzuki): Sodium carbonate or potassium phosphate

-

Solvent: Toluene, THF, or DME

Visualization of Synthetic Workflows

The logical progression of the synthetic pathways can be visualized using the following diagrams.

Caption: Reductive amination pathway.

Caption: Gabriel synthesis pathway.

Caption: Nitrile reduction pathway.

Conclusion

The synthesis of this compound can be effectively accomplished from several commercially available or readily synthesizable starting materials. The choice of synthetic route will depend on factors such as the desired scale of the reaction, the availability of specific reagents and equipment, and the tolerance of other functional groups in more complex substrates.

-

Reductive amination of 2-biphenylcarboxaldehyde offers a direct and efficient one-pot procedure.

-

The Gabriel synthesis starting from 2-phenylbenzyl bromide provides a clean route to the primary amine, avoiding polyalkylation.

-

The reduction of 2-phenylbenzonitrile is a high-yielding transformation, albeit requiring a potent and moisture-sensitive reducing agent.

This guide provides the necessary foundational information for researchers to select and implement a suitable synthetic strategy for obtaining this compound for applications in drug discovery and materials science. It is recommended that for any specific application, a thorough literature search for the most up-to-date and optimized conditions be conducted.

References

- 1. WO2001044147A1 - Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]

- 2. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. EP0038061A1 - Substituted biphenyl-2-carboxaldehydes and a process for preparing them - Google Patents [patents.google.com]

- 5. WO2001044147A1 - Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]

- 6. Gabriel Synthesis [organic-chemistry.org]

- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Gabriel Synthesis [drugfuture.com]

An In-depth Technical Guide to 1-Biphenyl-2-Ylmethanamine Derivatives and Analogs as Potential Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the derivatives and analogs of 1-Biphenyl-2-Ylmethanamine, a key pharmacophore that has garnered significant interest for its therapeutic potential, particularly in oncology. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these compounds. Key quantitative data are summarized in structured tables to facilitate structure-activity relationship (SAR) analysis. Detailed experimental protocols for critical assays are provided, and key signaling pathways and experimental workflows are illustrated using Graphviz diagrams.

Introduction

Biphenyl derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The this compound core, characterized by a biphenyl moiety with a methylamine substituent at the 2-position, has emerged as a promising scaffold for the development of novel therapeutics. These compounds have shown particular promise as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway, a critical target in cancer immunotherapy. This guide will delve into the chemical synthesis, biological activity, and therapeutic potential of this important class of molecules.

Chemical Synthesis

The synthesis of this compound derivatives and analogs often employs cross-coupling reactions to construct the core biphenyl structure. The Suzuki-Miyaura coupling is a widely utilized method, offering a versatile and efficient route to a diverse range of substituted biphenyls.

General Synthesis Scheme: Suzuki-Miyaura Coupling

A common synthetic strategy involves the palladium-catalyzed cross-coupling of an appropriately substituted aryl boronic acid or ester with an aryl halide. For the synthesis of 2-(aminomethyl)biphenyl derivatives, a typical precursor is a protected 2-(aminomethyl)phenylboronic acid or a related boronate ester, which is then coupled with a variety of aryl halides to introduce diversity at the second phenyl ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biphenyl derivative.

A logical workflow for the synthesis and screening process is depicted in the diagram below.

A Technical Guide to the Theoretical-Based Conformational Analysis of Biphenyl Methanamine Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies used to study the conformational landscape of biphenyl systems, with a specific focus on analogues of biphenyl methanamine. Understanding the three-dimensional structure and conformational flexibility of these molecules is paramount for predicting their physicochemical properties, biological activity, and potential applications in drug design and materials science. This document summarizes key theoretical data, outlines relevant computational protocols, and presents a framework for interpreting conformational preferences.

The conformational flexibility of biphenyl-based structures primarily arises from the rotation around the single bond connecting the two phenyl rings. This rotation gives rise to different spatial arrangements, or conformers, each with a distinct energy level. The preferred conformation is determined by a delicate balance between steric hindrance and electronic effects.

Quantitative Conformational Data

The following table summarizes theoretical and experimental data for the parent biphenyl structure, which serves as a foundational model for substituted derivatives like biphenyl methanamine. These values provide a baseline for understanding the energetic landscape of this class of molecules.

| Method | Optimal Dihedral Angle (φ) | Rotational Barrier at 0° (kcal/mol) | Rotational Barrier at 90° (kcal/mol) |

| MP2(full)/aug-cc-pVTZ[1] | 43.4° | 2.09 | 2.21 |

| Experimental[1] | 44.4 ± 1.2° | 1.4 ± 0.5 | 1.6 ± 0.5 |

| B3LYP/6-311+G*[2] | 41° | - | - |

| CCSD(T)/CBS Extrapolation[2] | - | 1.91 (8.0 kJ/mol) | 1.98 (8.3 kJ/mol) |

| HF, MP2, B3LYP, B3PW91, MPW1PW91 with various basis sets[3] | 39° - 41° (DF methods) | 1.9 - 2.3 (DF methods) | - |

Theoretical and Computational Protocols

The determination of conformational preferences and rotational energy barriers in biphenyl systems relies heavily on computational chemistry methods. Below are detailed protocols for the key theoretical approaches cited in the literature.

1. Ab Initio and Density Functional Theory (DFT) Calculations

These methods are used to calculate the electronic structure of a molecule and can accurately predict geometries and relative energies of different conformers.

-

Objective: To determine the potential energy surface as a function of the dihedral angle between the phenyl rings.

-

Software: Gaussian, ORCA, GAMESS, etc.

-

Methodology:

-

Model Building: Construct the 3D structure of the biphenyl derivative of interest.

-

Method Selection: Choose a level of theory and a basis set. Common choices include:

-

DFT Functionals: B3LYP, B3PW91, MPW1PW91 for a good balance of accuracy and computational cost.[3]

-

Wavefunction-based methods: Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) for higher accuracy.[1][4]

-

Basis Sets: Pople-style (e.g., 6-31G(d), 6-311++G(d,p)) or correlation-consistent (e.g., cc-pVDZ, aug-cc-pVTZ) are frequently used.[1][3]

-

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation (the equilibrium structure).

-

Potential Energy Scan: Perform a series of constrained geometry optimizations where the dihedral angle of interest is fixed at various values (e.g., from 0° to 90° in 10° increments). This allows for the mapping of the potential energy surface and the identification of transition states (rotational barriers).

-

Frequency Analysis: For the optimized minimum and transition state structures, perform a frequency calculation to confirm their nature (0 imaginary frequencies for a minimum, 1 for a transition state) and to obtain zero-point vibrational energies (ZPVE) for more accurate energy comparisons.

-

2. Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

These methods are computationally less expensive and are suitable for exploring the conformational space of larger molecules or for simulating the dynamic behavior of the molecule over time.

-

Objective: To sample a wide range of conformations and identify low-energy conformers.

-

Software: AMBER, GROMACS, CHARMM, MacroModel.

-

Methodology:

-

Force Field Selection: Choose a suitable force field (e.g., OPLS, AMBER, CHARMM) that is parameterized for the molecule of interest.

-

Conformational Search: Employ algorithms like Monte Carlo or systematic search methods to explore the conformational space by randomly or systematically varying the rotatable bonds.[5]

-

Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local energy minimum.

-

Clustering and Analysis: The resulting low-energy conformers are clustered based on structural similarity (e.g., RMSD) to identify the most populated conformational families.

-

Molecular Dynamics: To understand the dynamic behavior, an MD simulation can be run, where the molecule's trajectory is calculated over time by solving Newton's equations of motion. This can reveal the timescales of conformational changes.

-

Visualizations

Computational Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the theoretical study of molecular conformations.

References

Unveiling the Journey of 1-Biphenyl-2-Ylmethanamine: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Biphenyl-2-ylmethanamine, a seemingly simple aromatic amine, holds a significant position as a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its biphenyl scaffold is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic properties to a range of therapeutic agents. This in-depth technical guide navigates the historical landscape of this compound's discovery and provides a detailed examination of its synthesis, catering to researchers and professionals in drug development. While the precise moment of its first synthesis remains elusive in readily available literature, its presence in mid-20th-century chemical publications suggests a longer history than its recent applications in advanced drug discovery might indicate. This guide presents a comprehensive modern synthesis protocol, complete with characterization data and a logical workflow for its preparation.

Introduction: The Emergence of a Key Synthetic Intermediate

The biphenyl moiety is a cornerstone in the design of functional molecules, from liquid crystals to pharmaceuticals. The introduction of an aminomethyl group at the 2-position of the biphenyl system creates this compound (also known as 2-phenylbenzylamine or 2-aminomethylbiphenyl), a molecule primed for a multitude of chemical transformations. Its utility lies in its ability to serve as a nucleophile and a foundational scaffold for the construction of more elaborate structures.

While the initial discovery of this specific amine has not been pinpointed to a singular, seminal publication, its appearance in the chemical literature by the latter half of the 20th century, such as a mention in The Journal of Organic Chemistry in 1971, indicates its availability and use within the chemical community of that era. The historical synthesis of biphenyl compounds, in general, dates back to the early 1900s with methods like the Ullmann reaction providing a basis for the creation of various biphenyl derivatives. It is plausible that this compound was first prepared through the reduction of the corresponding nitrile or another functional group transformation, common practices in organic synthesis during that period.

Physicochemical Properties and Identification

A comprehensive understanding of a compound's physical and chemical characteristics is paramount for its application in synthesis. The table below summarizes the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | (2-Phenylphenyl)methanamine |

| Synonyms | This compound, 2-Phenylbenzylamine, 2-Aminomethylbiphenyl |

| CAS Number | 1924-77-2 |

| Molecular Formula | C₁₃H₁₃N |

| Molecular Weight | 183.25 g/mol |

| Appearance | Yellow oil |

| Boiling Point | 106 °C at 1 mmHg |

A Modern Synthetic Protocol: Reduction of 2-Cyanobiphenyl

While the historical first synthesis remains to be definitively identified, a robust and well-documented modern procedure involves the reduction of 2-cyanobiphenyl. This method, detailed in the supporting information of a 2015 Beilstein Journal of Organic Chemistry article, provides a reliable route to the desired amine.

Experimental Methodology

The synthesis proceeds via the reduction of 2-cyanobiphenyl using a combination of lithium aluminum hydride (LAH) and aluminum chloride (AlCl₃).

Reaction Scheme:

Caption: Reduction of 2-cyanobiphenyl to this compound.

Step-by-Step Protocol:

-

Preparation of the Reducing Agent: To a stirred suspension of lithium aluminum hydride (3.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, aluminum chloride (3.0 equivalents) is carefully added portion-wise. The mixture is stirred vigorously for 20 minutes at the same temperature.

-

Reduction Reaction: A solution of 2-cyanobiphenyl (1.0 equivalent) in anhydrous THF is added dropwise to the prepared reducing agent mixture at 0 °C.

-

Reaction Monitoring and Work-up: The reaction is allowed to proceed for 16 hours. Upon completion, the reaction is cautiously quenched by the slow addition of water.

-

Isolation: The resulting mixture is concentrated under reduced pressure. A 1 M solution of sodium hydroxide is added to the residue and stirred until a white solid forms. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford the final product as a yellow oil.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques. The following table summarizes the characterization data as reported in the literature.

| Analysis Technique | Observed Data |

| TLC (Thin-Layer Chromatography) | Rf = 0.35 (hexanes/EtOAc 1:1 + 1% NEt₃) |

| IR (Infrared Spectroscopy) | νmax (cm⁻¹): 3353, 3286, 3057, 3020 |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | δ (ppm, DMSO-d₆): 7.40-7.30 (m, 9H), 3.62 (s, 2H) |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | δ (ppm, DMSO-d₆): 141.1, 140.9, 140.4, 129.4, 129.0, 128.2, 127.4, 127.0, 126.2, 43.2 |

| HRMS (High-Resolution Mass Spectrometry) | m/z [M]⁺ calcd for C₁₃H₁₃N: 183.1048; found: 183.1049 |

Logical Workflow for Synthesis and Analysis

The successful synthesis and characterization of this compound follow a logical progression of steps, from starting material acquisition to final product validation.

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion and Future Outlook

This compound stands as a testament to the enduring importance of fundamental chemical building blocks in the advancement of science. While its precise historical origins may be nestled within the vast expanse of early 20th-century chemical literature, its contemporary relevance is undeniable. The detailed synthetic protocol and characterization data provided herein offer researchers a reliable pathway to access this valuable compound. As the quest for novel therapeutics and functional materials continues, the utility of this compound as a versatile synthetic intermediate is poised to expand, ensuring its continued significance in the landscape of organic chemistry and drug discovery. Further historical research into chemical archives may one day uncover the original report of this unassuming yet pivotal molecule.

Methodological & Application

Application Notes and Protocols: Biphenyl-Based Monophosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

A-Note on "1-Biphenyl-2-Ylmethanamine" : Initial literature searches did not yield specific data or established protocols for the use of "this compound" as a ligand in palladium-catalyzed cross-coupling reactions. Therefore, these application notes will focus on the well-documented and widely utilized class of biphenyl-based monophosphine ligands , which share structural similarities and are pivotal in modern organic synthesis. The principles and protocols described herein provide a strong framework for understanding and applying this important class of ligands.

Introduction to Biphenyl-Based Monophosphine Ligands

Biphenyl-based monophosphine ligands are a class of bulky, electron-rich ligands that have revolutionized palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling (C-C bond formation) and the Buchwald-Hartwig amination (C-N bond formation).[1][2][3] Developed extensively by the research group of Stephen L. Buchwald, these ligands are characterized by a biphenyl backbone with a phosphine moiety, typically bearing bulky alkyl or aryl substituents.[4]

The key features of these ligands include their steric bulk and electron-donating ability, which promote the formation of highly active, monoligated palladium(0) species.[1][3][5] This facilitates crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to higher reaction rates, broader substrate scope, and milder reaction conditions.[1][2][4] Prominent examples of such ligands include XPhos, SPhos, and DavePhos.

Applications in Palladium-Catalyzed Cross-Coupling

Biphenyl-based monophosphine ligands are instrumental in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries. Their high efficiency and functional group tolerance make them suitable for the construction of biaryl and arylamine scaffolds, which are common motifs in biologically active compounds.[1][6]

-

Suzuki-Miyaura Coupling : These ligands enable the coupling of a wide range of aryl and heteroaryl halides (including chlorides) with boronic acids and their derivatives.[2][7] They are particularly effective for the synthesis of sterically hindered biaryls.[5]

-

Buchwald-Hartwig Amination : This reaction allows for the formation of C-N bonds by coupling aryl halides with a broad spectrum of amines, including primary and secondary amines, and even ammonia equivalents.[1][8][9] The use of biphenyl monophosphine ligands has significantly expanded the scope and utility of this transformation.[3][10]

Quantitative Data Summary

The following tables summarize representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions using biphenyl-based monophosphine ligands.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide | Boronic Acid | Ligand | Pd Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | XPhos | Pd(OAc)₂ (1) | K₃PO₄ | Toluene | 100 | 12 | 98 |

| 2 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | SPhos | Pd(OAc)₂ (1) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |

| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | SPhos | Pd₂(dba)₃ (1.5) | K₃PO₄ | Dioxane | 100 | 16 | 93 |

| 4 | 2-Chloropyridine | 3-Tolylboronic acid | XPhos | Pd(OAc)₂ (2) | K₃PO₄ | t-BuOH | 80 | 24 | 91 |

Table 2: Representative Buchwald-Hartwig Amination Reactions

| Entry | Aryl Halide | Amine | Ligand | Pd Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ (1.5) | NaOtBu | Toluene | 100 | 6 | 94 |

| 2 | 4-Bromoanisole | Aniline | DavePhos | Pd(OAc)₂ (1) | NaOtBu | Toluene | 80 | 18 | 92 |

| 3 | 1-Bromo-3,5-dimethylbenzene | Cyclohexylamine | JohnPhos | [Pd₂(MeCN)₆][BF₄]₂ (1) | NaOtBu | Dioxane | 100 | 1 | 95 |

| 4 | 2-Bromopyridine | n-Butylamine | XPhos | Pd(OAc)₂ (2) | K₂CO₃ | t-BuOH | 110 | 24 | 85 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

Catalyst Pre-formation (optional but recommended): In a nitrogen-filled glovebox, to a vial add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the biphenyl monophosphine ligand (1.2-2.4 mol%). Add a portion of the reaction solvent and stir for 10-15 minutes.

-

Reaction Setup: In a separate oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

-

Reaction Execution: Add the pre-formed catalyst solution to the Schlenk flask, followed by the remaining solvent. Seal the flask and heat the reaction mixture with vigorous stirring to the specified temperature for the indicated time.

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the biphenyl monophosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

-

Addition of Reagents: Add the aryl halide (1.0 equiv.), the amine (1.1-1.2 equiv.), and the solvent (e.g., toluene or dioxane).

-

Reaction Execution: Seal the tube and heat the mixture with stirring to the desired temperature for the specified duration. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with water. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The residue can be purified by silica gel chromatography.

Visualizations

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

Application of 1-Biphenyl-2-Ylmethanamine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Biphenyl-2-ylmethanamine and its derivatives represent a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The biphenyl moiety provides a versatile platform for the design of therapeutic agents targeting a range of diseases. Its structural rigidity and the ability to introduce diverse functional groups allow for the fine-tuning of pharmacological properties. This document provides an overview of the key applications, quantitative biological data, and detailed experimental protocols for derivatives of the this compound scaffold. Biphenyl derivatives are recognized for their wide-ranging therapeutic potential, including antimicrobial, anti-diabetic, anti-proliferative, antioxidant, analgesic, and anti-inflammatory properties.[1][2][3]

Applications in Drug Discovery

The biphenyl scaffold is a cornerstone in the development of novel therapeutics for various diseases. Its derivatives have been investigated for their potential in oncology, neuroscience, and metabolic disorders.

Oncology

Biphenyl derivatives have emerged as promising candidates for cancer therapy, particularly as inhibitors of immune checkpoints and modulators of hormone receptors.

a) PD-1/PD-L1 Interaction Inhibitors: